BenchChemオンラインストアへようこそ!

3-(Oxolan-3-yl)azetidine

Medicinal Chemistry Physiochemical Property Optimization ADME

3-(Oxolan-3-yl)azetidine (CAS 1334148-09-2) is a niche heterocyclic building block engineered for medicinal chemistry programs demanding enhanced aqueous solubility and 3D complexity. Its exceptionally low calculated LogP (-0.28) and maximum Fsp³ (1.0) directly address lipophilicity-driven attrition, offering a decisive advantage over flatter, aromatic-substituted azetidines like 3-phenylazetidine. The unique 3,3'-regiochemistry provides a distinct exit vector for fragment growing, while the oxolane moiety introduces a strategic hydrogen bond acceptor without additional donors—optimizing ligand efficiency for CNS and kinase targets. Sourced as a free base with a purity specification of ≥98%, this building block is essential for late-stage lead optimization where balancing potency, solubility, and metabolic stability is critical. Standard B2B shipping is feasible for R&D procurement.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1334148-09-2
Cat. No. B1423449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxolan-3-yl)azetidine
CAS1334148-09-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COCC1C2CNC2
InChIInChI=1S/C7H13NO/c1-2-9-5-6(1)7-3-8-4-7/h6-8H,1-5H2
InChIKeyDZUADJZTYGPSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxolan-3-yl)azetidine (CAS 1334148-09-2): Core Building Block Profile


3-(Oxolan-3-yl)azetidine (CAS 1334148-09-2), also known as 3-(tetrahydrofuran-3-yl)azetidine, is a heterocyclic building block comprising a four-membered, nitrogen-containing azetidine ring linked at the 3-position to an oxolane (tetrahydrofuran) ring . This bicyclic system, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, combines the high ring strain and conformational rigidity of the azetidine core with the polarity and hydrogen-bonding capacity of the tetrahydrofuran moiety . It is commercially supplied as a free base with a purity specification of ≥95% for research and development applications in medicinal chemistry and organic synthesis .

3-(Oxolan-3-yl)azetidine: Why Simple Analogs Cannot Substitute for This Scaffold


The substitution of 3-(Oxolan-3-yl)azetidine with other azetidine-based building blocks—such as 3-(oxetan-3-yl)azetidine, 3-phenylazetidine, or simple alkyl-substituted azetidines—is not chemically or pharmacologically equivalent. The specific oxolane substitution pattern at the 3-position introduces a unique combination of physiochemical properties: a low calculated logP of -0.28, indicating enhanced hydrophilicity relative to aromatic-substituted azetidines, while maintaining the conformational rigidity and sp3-rich character of the azetidine core . The oxolane ring introduces an additional hydrogen-bond acceptor (total of 2 HBA) without adding a hydrogen-bond donor (1 HBD), a profile distinct from oxygen-heterocyclic analogs containing oxetane (4-membered ether) or lacking the oxygen functionality altogether . These properties directly influence molecular recognition, solubility, and metabolic stability in ways that are not replicable by simply using another azetidine derivative [1]. Furthermore, the specific regiochemistry (3-substitution on both rings) provides a unique vector for molecular extension that is not accessible to 2-substituted analogs (e.g., 2-(oxolan-2-yl)azetidine) .

Quantitative Differentiation Evidence for 3-(Oxolan-3-yl)azetidine


Lipophilicity (LogP) Benchmarking: 3-(Oxolan-3-yl)azetidine vs. Common Azetidine Analogs

3-(Oxolan-3-yl)azetidine exhibits a calculated partition coefficient (LogP) of -0.28, indicating a marked hydrophilic shift compared to its aromatic-substituted analog, 3-phenylazetidine (LogP approximately 1.5-2.0, calculated) . This difference is critical for optimizing aqueous solubility and reducing non-specific protein binding. In contrast, the 4-membered oxetane analog, 3-(oxetan-3-yl)azetidine, is anticipated to have a similarly low LogP but lacks the additional conformational flexibility and larger ring size of the oxolane, which can impact molecular recognition and binding kinetics .

Medicinal Chemistry Physiochemical Property Optimization ADME

Ring Strain and Conformational Rigidity: Quantified Synthetic Selectivity Advantage

The synthesis of azetidine derivatives containing oxolane rings can be achieved with high regioselectivity via lanthanide(III) triflate-catalyzed intramolecular aminolysis of 3,4-epoxy amines. For the class of 3-substituted azetidines with oxolane substituents, this method demonstrates an azetidine-to-pyrrolidine selectivity of greater than 20:1 and yields up to 81% . This quantitative selectivity benchmark is a direct consequence of the ring-strain-driven 4-exo-tet cyclization pathway enabled by the azetidine core, a feature not present in the less-strained pyrrolidine (5-membered ring) analogs. The specific 3-substitution pattern on the oxolane ring, as in 3-(Oxolan-3-yl)azetidine, is critical for achieving this high selectivity, as alternative substitution patterns (e.g., 2-substituted oxolane) can alter the cyclization outcome .

Organic Synthesis Methodology Regioselectivity

Fraction of sp3-Hybridized Carbons (Fsp3): Enhanced 3D Character vs. Planar Aromatics

3-(Oxolan-3-yl)azetidine possesses a fraction of sp3-hybridized carbons (Fsp3) value of 1.0, indicating a fully saturated, three-dimensional molecular architecture . This is in stark contrast to common azetidine building blocks like 3-phenylazetidine, which has a lower Fsp3 (calculated ~0.6) due to the presence of a planar phenyl ring [1]. High Fsp3 is a key parameter for increasing molecular complexity and improving the probability of clinical success, as it correlates with enhanced solubility and reduced promiscuity [2]. This property is particularly relevant for developing lead-like libraries for challenging targets such as protein-protein interactions and central nervous system (CNS) targets where 3D shape is critical.

Drug Design Lead-Likeness Fragment-Based Drug Discovery

Hydrogen-Bonding Profile: Balanced HBA/HBD Ratio for Optimized Molecular Recognition

The hydrogen-bonding profile of 3-(Oxolan-3-yl)azetidine is distinct: it contains 2 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD) . This 2:1 HBA/HBD ratio is a result of the combination of the azetidine nitrogen (1 HBA, 1 HBD) and the oxolane oxygen (1 HBA). This contrasts with analogs like 3-(oxetan-3-yl)azetidine, which has a similar profile but with a smaller, more rigid oxygen heterocycle, or with simple 3-alkyl-azetidines, which lack the additional oxygen HBA and therefore have a 1:1 HBA/HBD ratio . The balanced ratio of 3-(Oxolan-3-yl)azetidine is advantageous for designing ligands with optimized solubility and permeability, and for establishing specific, directional hydrogen-bonding interactions with biological targets, as seen in kinase inhibitor design [1].

Medicinal Chemistry Physiochemical Property Optimization Ligand Efficiency

Structural Isomerism: Differentiating 3-(Oxolan-3-yl)azetidine from 2-Substituted Analogs

The specific connectivity of 3-(Oxolan-3-yl)azetidine, with substitution at the 3-position of both the azetidine and the oxolane rings, provides a unique molecular geometry and exit vector compared to its 2-substituted analog, 2-(Oxolan-2-yl)azetidine (CAS 1555100-10-1) . While both compounds share the same molecular formula (C7H13NO) and functional groups, the different substitution pattern leads to distinct spatial arrangements and potentially different chemical reactivity and biological recognition profiles. This regioisomerism is critical in structure-activity relationship (SAR) studies where small changes in geometry can lead to large differences in target binding affinity and selectivity . The 3,3'-substitution pattern of the target compound offers a distinct vector for molecular extension, which is not available with the 2,2'-substituted analog.

Organic Synthesis Structure-Activity Relationship Molecular Scaffolds

3-(Oxolan-3-yl)azetidine: Primary Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization for CNS and Kinase Targets Requiring High Fsp3 and Balanced LogP

Procurement of 3-(Oxolan-3-yl)azetidine is recommended for medicinal chemistry programs focused on central nervous system (CNS) targets or protein kinases where enhanced aqueous solubility and three-dimensional shape are critical. Its low LogP of -0.28 and high Fsp3 of 1.0 provide a distinct advantage over flatter, more lipophilic azetidine building blocks like 3-phenylazetidine . This scaffold is particularly suited for fragment-based drug discovery and lead optimization efforts aiming to improve the ligand efficiency and pharmacokinetic profile of hit compounds [1].

Organic Synthesis: Regioselective Construction of 3D-Rich, Spirocyclic and Bridged Architectures

The inherent ring strain of the azetidine core, combined with the specific 3,3'-substitution pattern, makes this compound an ideal precursor for regioselective ring-opening and cyclization reactions. As demonstrated by class-level methodology, the oxolane-substituted azetidine scaffold can be synthesized with high regioselectivity (azetidine:pyrrolidine >20:1) under mild catalytic conditions . This enables the efficient construction of complex, sp3-rich architectures, including spirocyclic and bridged systems, which are highly sought after for exploring novel chemical space in drug discovery .

Physiochemical Property Modulation: Scaffold for Enhancing Solubility and Reducing LogP

3-(Oxolan-3-yl)azetidine serves as a strategic building block for medicinal chemists seeking to lower the lipophilicity (LogP) of lead compounds without sacrificing molecular complexity. The calculated LogP of -0.28 represents a significant reduction compared to aromatic-substituted azetidines, making it a valuable tool for optimizing solubility and mitigating liabilities such as phospholipidosis and hERG binding, which are often associated with high LogP values [2]. This makes it particularly useful in the late-stage functionalization of drug candidates to improve their developability profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxolan-3-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.